

The Biological Targets of Pyridazinone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylpyridazin-3(2H)-one**

Cat. No.: **B567845**

[Get Quote](#)

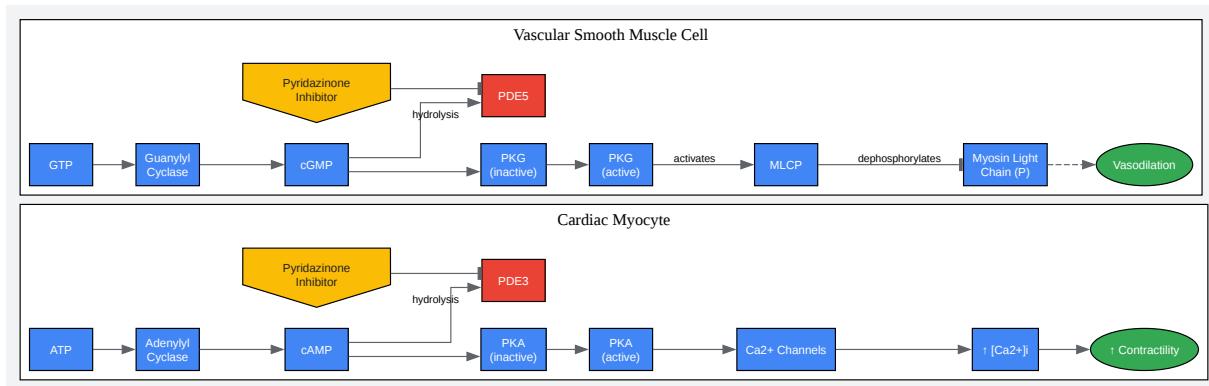
For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This has led to the development of numerous pyridazinone-containing compounds with diverse therapeutic potential, spanning cardiovascular diseases, oncology, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the key biological targets of pyridazinone derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Cardiovascular Targets

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, primarily as vasodilators and inotropic agents. Their mechanisms of action often involve the modulation of key enzymes and receptors that regulate cardiovascular function.

Phosphodiesterases (PDEs)


Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for cardiovascular homeostasis. Inhibition of specific PDE isoforms, particularly PDE3 and PDE5, by pyridazinone compounds leads to increased intracellular levels of these cyclic nucleotides, resulting in vasodilation and positive inotropic effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data: Pyridazinone Derivatives as PDE Inhibitors

Compound	Target	IC50	Species	Reference
Bemoradan (I-isomer, RWJ-22867)	PDE3	Potent inhibitor	Not specified	[4]
Compound 22	PDE3	10 μ M	Guinea pig	[4]
Compounds 23a,b	PDE5	Potent and selective	Not specified	[4]
Zardaverine	PDE3/4	Selective inhibitor	Not specified	[5]
Levosimendan	Calcium sensitizer & PDE3 inhibitor	Not specified	Not specified	[5]

Signaling Pathway: PDE3 and PDE5 in the Cardiovascular System

The inhibition of PDE3 in cardiac myocytes increases cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in an increased intracellular calcium concentration and enhanced cardiac contractility. In vascular smooth muscle cells, PDE5 inhibition elevates cGMP levels, activating Protein Kinase G (PKG) and causing vasodilation.

[Click to download full resolution via product page](#)

cAMP/cGMP signaling in cardiovascular cells.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridazinone compounds against PDE isoforms.

- Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE5A) are used. The substrates, [³H]-cAMP or [³H]-cGMP, are prepared in an appropriate assay buffer.
- Compound Preparation: Pyridazinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
- Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE enzyme, the pyridazinone compound (or vehicle control), and the

radiolabeled substrate.

- Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30 minutes).
- Termination and Separation: The reaction is terminated by the addition of a stop solution. The product of the enzymatic reaction (e.g., [³H]-5'-AMP or [³H]-5'-GMP) is separated from the unreacted substrate using methods like scintillation proximity assay (SPA) beads or column chromatography.
- Detection and Data Analysis: The amount of product formed is quantified by scintillation counting. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for hypertension.

Quantitative Data: Pyridazinone Derivatives as ACE Inhibitors

Compound	Target	IC50	Reference
Compound 20	ACE	5.78 µg/mL	[4]

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method to assess ACE inhibition is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Reagent Preparation: Prepare a solution of ACE from rabbit lung, the substrate HHL, and the test pyridazinone compounds in a suitable buffer (e.g., borate buffer with NaCl).
- Assay Procedure:
 - Pre-incubate the ACE enzyme with the pyridazinone inhibitor (or buffer for control) at 37°C.

- Initiate the reaction by adding the HHL substrate.
- Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
- Stop the reaction by adding an acid (e.g., HCl).
- Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is redissolved in water or buffer. The absorbance is measured at 228 nm.
- Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control. The IC₅₀ value is then determined from a concentration-response curve.

Adrenoceptors

Pyridazinone derivatives have been shown to possess high affinity for α 1- and α 2-adrenoceptors, suggesting their potential as antihypertensive agents by blocking the vasoconstrictive effects of catecholamines.[\[10\]](#)[\[11\]](#)

Quantitative Data: Pyridazinone Derivatives as Adrenoceptor Ligands

Compound	Target	K _i (nM)	Species	Reference
3k	α 1-adrenoceptor	1.9	Rat	[11]
Various derivatives	α 1-adrenoceptor	low nanomolar range	Rat	[5] [12]

Experimental Protocol: Radioligand Binding Assay for Adrenoceptors

This assay measures the ability of pyridazinone compounds to displace a radiolabeled ligand from adrenoceptors in cell membrane preparations.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

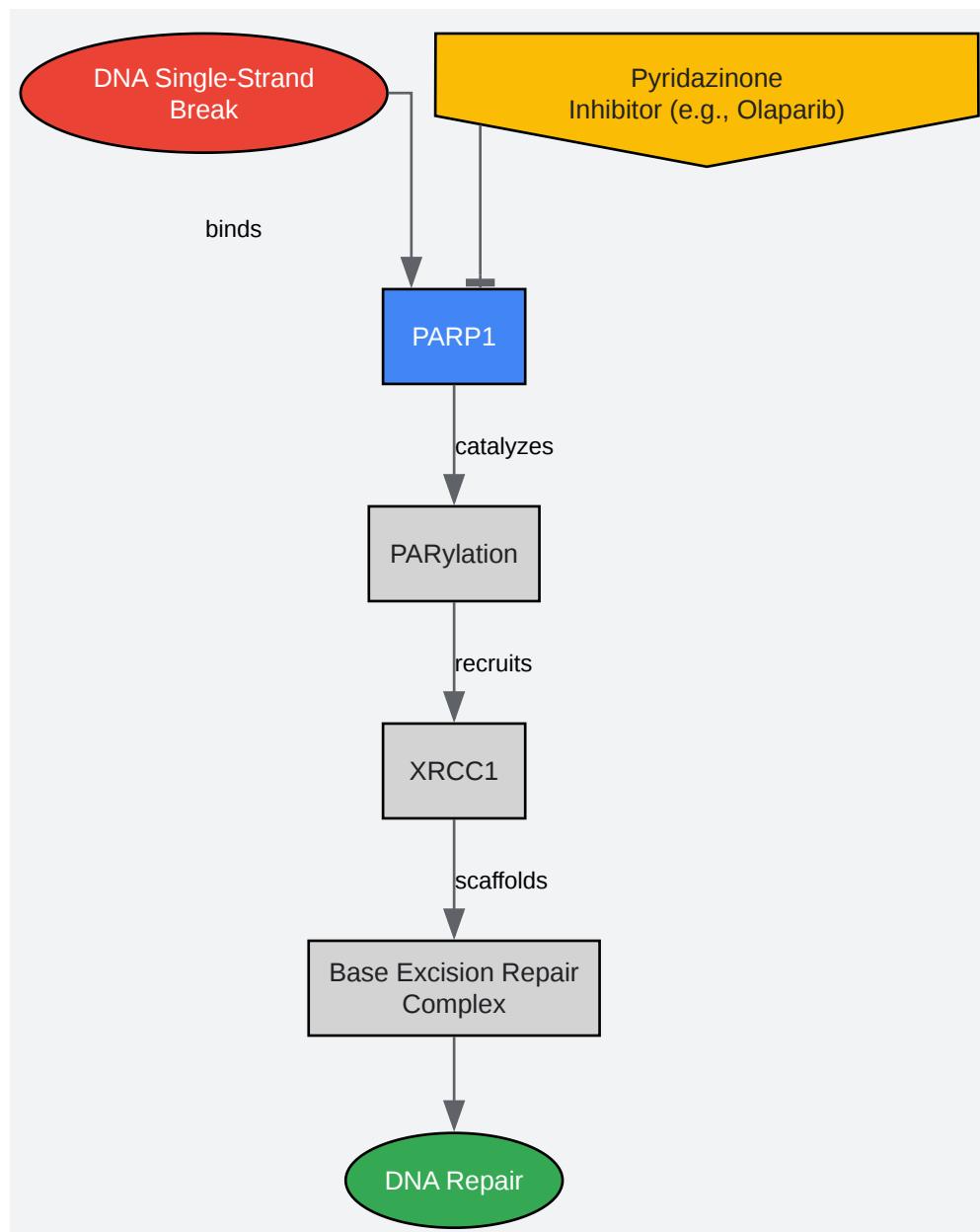
- Membrane Preparation: Cell membranes expressing the target adrenoceptor subtype (e.g., from rat cerebral cortex) are prepared by homogenization and centrifugation.
- Binding Assay:

- In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α 1-adrenoceptors) and varying concentrations of the unlabeled pyridazinone competitor.
- Incubate to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Anticancer Targets

The pyridazinone scaffold is a prominent feature in several targeted anticancer agents, demonstrating activity against a range of enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[\[4\]](#)[\[18\]](#)

Poly(ADP-ribose) Polymerase (PARP)


PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair through the base excision repair (BER) pathway.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Inhibition of PARP in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.

Quantitative Data: Pyridazinone Derivatives as PARP Inhibitors

Compound	Target	IC50	Reference
Olaparib (29)	PARP	0.015 μ M	[4]
Fluzoparib (30)	PARP	1.46 nmol/L	[4]
Simmiparib (31)	PARP1/2	More potent than Olaparib	[4]
Talazoparib (32)	PARP	0.0002 μ M	[4]
E-7016 (33)	PARP	0.04 μ M	[4]

Signaling Pathway: PARP in DNA Repair

In response to DNA single-strand breaks, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair.

[Click to download full resolution via product page](#)

Role of PARP1 in Base Excision Repair.

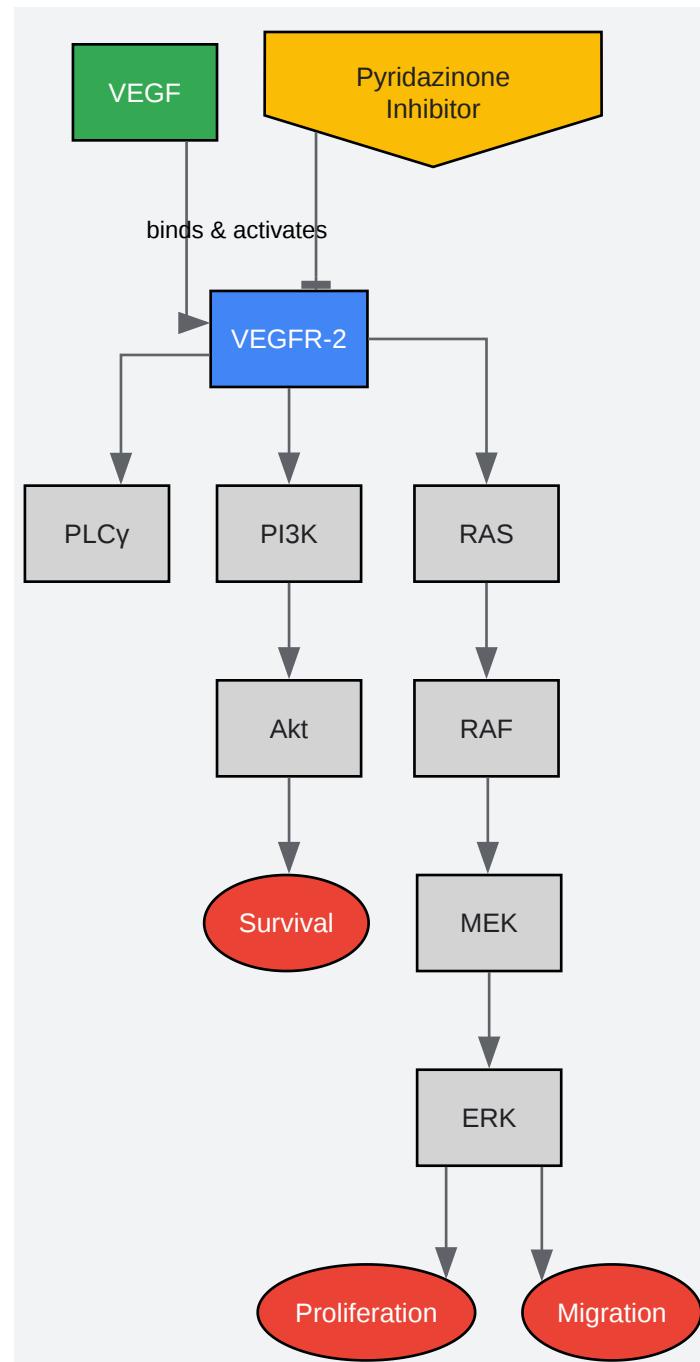
Experimental Protocol: PARP Inhibition Assay

A common method is a colorimetric or fluorometric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

- Reagents: Histone-coated plates, biotinylated NAD+, PARP enzyme, and HRP-conjugated streptavidin.

- Procedure:
 - Add the PARP enzyme and the pyridazinone inhibitor to the histone-coated wells.
 - Add biotinylated NAD⁺ to initiate the PARP reaction.
 - Incubate to allow for PARylation of the histones.
 - Wash the wells to remove unreacted components.
 - Add HRP-conjugated streptavidin, which binds to the biotinylated PAR chains.
 - Add a colorimetric or fluorometric HRP substrate and measure the signal.
- Data Analysis: The signal is proportional to PARP activity. The IC₅₀ is calculated from the dose-response curve of the inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)


VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[\[14\]](#)[\[15\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Quantitative Data: Pyridazinone Derivatives as VEGFR-2 Inhibitors

Compound	Target	IC ₅₀	Reference
Sorafenib surrogate (IXa-c)	VEGFR-2	60.70–1800 nM	[11]
Pyridazinoquinazoline derivative 6	VEGFR-2	Highly active	[24]
Pyridine-derived compound 10	VEGFR-2	0.12 μM	[28]

Signaling Pathway: VEGF/VEGFR-2 Signaling

Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[\[3\]](#)[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[23\]](#)[\[25\]](#)[\[27\]](#)

[Click to download full resolution via product page](#)

VEGF/VEGFR-2 signaling pathway.

Experimental Protocol: VEGFR-2 Kinase Assay

This assay measures the ability of pyridazinone compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

- Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP.
- Assay Format: Often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
- Procedure:
 - Incubate the VEGFR-2 enzyme with the pyridazinone inhibitor.
 - Initiate the kinase reaction by adding the substrate and ATP.
 - After incubation, add the detection reagents.
- Data Analysis: The signal is inversely proportional to the kinase activity. The IC₅₀ is determined from the dose-response curve.

Other Anticancer Targets

Pyridazinone derivatives have also shown inhibitory activity against other targets relevant to cancer therapy, including:

- Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell death.[4][29][30]
- B-Raf and the RAS/RAF/MEK/ERK Pathway: This pathway is frequently hyperactivated in cancer, and its inhibition can block tumor cell proliferation.[4][13][22][24][28][31][32][33][34]
- Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, important in certain B-cell malignancies.[4]
- Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor growth and angiogenesis.[4]

- Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis.[\[4\]](#)

Quantitative Data for Other Anticancer Targets

Compound Class	Target	IC50	Reference
Thiazolo[4,5-d]pyridazine derivative 2	DHFR	0.06 μM	[30]
Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone 90	DHFR	0.06 μM	[29]
Pyrazolo[3,4-d]pyridazinone derivative 38	FGFR	Potent inhibitor	[4]

Experimental Protocol: Tubulin Polymerization Assay

This assay monitors the assembly of tubulin into microtubules in the presence of pyridazinone compounds.[\[11\]](#)[\[27\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

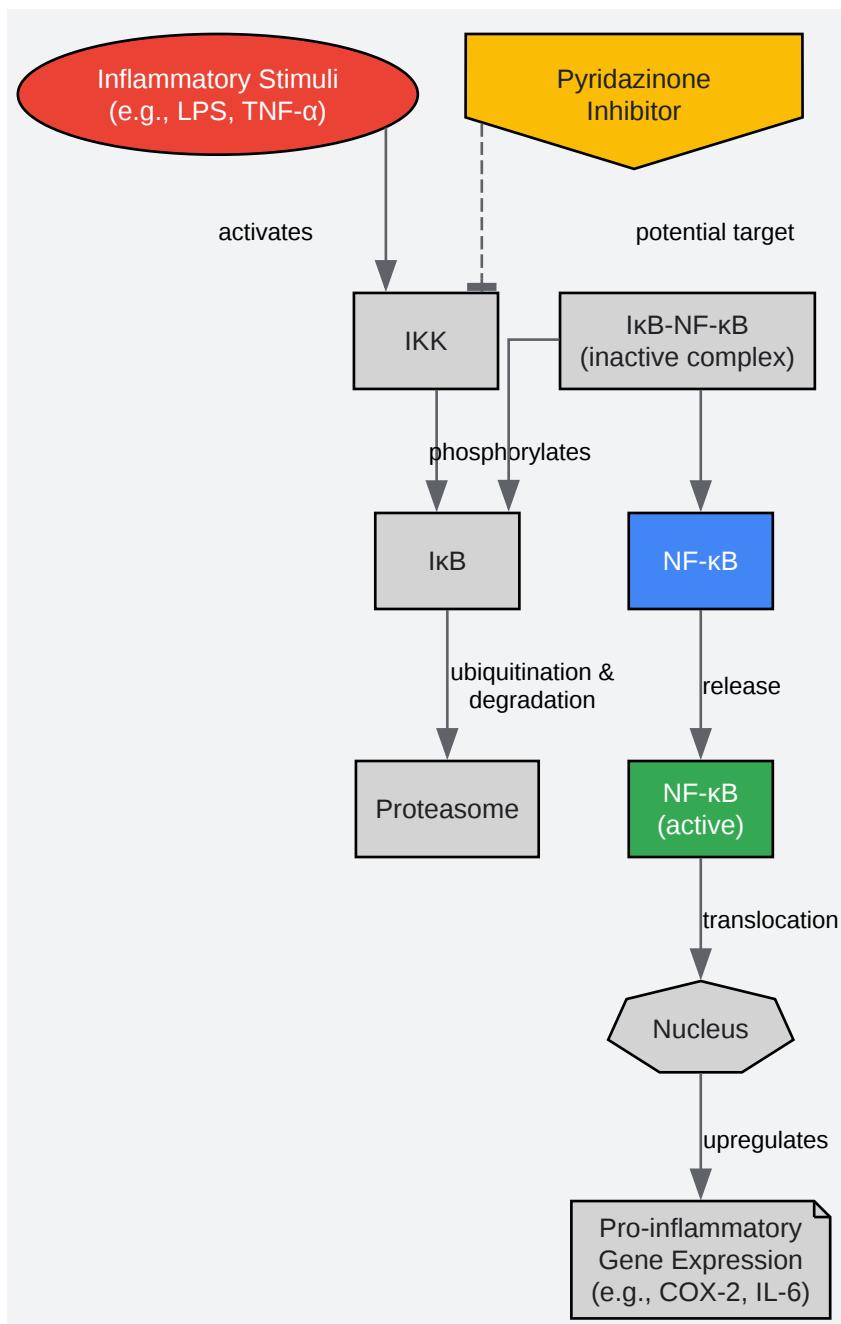
- Reagents: Purified tubulin, GTP, and a polymerization buffer.
- Procedure:
 - Incubate the tubulin and pyridazinone compound on ice.
 - Warm the mixture to 37°C to initiate polymerization.
 - Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
- Data Analysis: The rate and extent of polymerization are determined from the turbidity curve. The IC50 is the concentration of the compound that inhibits polymerization by 50%.

Anti-inflammatory Targets

Pyridazinone derivatives exhibit significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[\[28\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)


Quantitative Data: Pyridazinone Derivatives as COX-2 Inhibitors

Compound	Target	IC50 (nM)	Selectivity Index (SI) (COX-1/COX-2)	Reference
9a	COX-2	15.50	21.29	[38]
9b	COX-2	17.50	-	[38]
12	COX-2	17.10	-	[38]
16b	COX-2	16.90	18.63	[38]
17	COX-2	17.70	-	[38]
24a,b, 25a,b	COX-2	15.56 - 19.77	24 - 38	[39]
26b	COX-2	43.84	11.51	[41]
5a	COX-2	0.77 µM	16.70	[40]
5f	COX-2	1.89 µM	13.38	[40]
6f	COX-2	1.15 µM	8.31	[28]

Signaling Pathway: NF-κB in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.
[\[10\]](#)[\[18\]](#)[\[19\]](#)[\[21\]](#)[\[32\]](#)[\[36\]](#)[\[43\]](#)[\[44\]](#)[\[45\]](#)[\[46\]](#) Upon activation by inflammatory stimuli, NF-κB

translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2, cytokines, and chemokines. Some pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

NF-κB signaling pathway in inflammation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of pyridazinone compounds on COX isoforms.

- Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
- Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
- Procedure:
 - Incubate the enzyme with the pyridazinone inhibitor in a 96-well plate.
 - Add the chromogenic substrate and arachidonic acid to initiate the reaction.
 - Measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time.
- Data Analysis: The rate of reaction is determined, and the IC₅₀ values for each isoform are calculated. The selectivity index (SI) is calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2).

Neurological Targets

Pyridazinone derivatives have shown promise in the context of neurodegenerative diseases by targeting enzymes involved in neurotransmitter metabolism and other neurological pathways.

Monoamine Oxidase (MAO)

MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[\[6\]](#)[\[35\]](#)[\[44\]](#)[\[46\]](#)

Quantitative Data: Pyridazinone Derivatives as MAO-B Inhibitors

Compound	Target	IC50 (µM)	Ki (µM)	Reference
10	MAO-B	2.90	-	[44]
18	MAO-B	4.36	-	[44]
TR16	MAO-B	0.17	0.149	[6][46]
TR2	MAO-B	0.27	0.230	[6][46]
S5	MAO-B	0.203	-	[35]

Experimental Protocol: MAO Inhibition Assay

A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[1][12][30][42]

- Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine or kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).
- Procedure:
 - Incubate the MAO enzyme with the pyridazinone inhibitor.
 - Add the substrate, Amplex Red, and HRP.
 - The H_2O_2 produced reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
 - Measure the fluorescence intensity.
- Data Analysis: The IC50 is determined from the concentration-response curve.

Cholinesterases (AChE and BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic approach for Alzheimer's disease.[7][10][26][37]

Quantitative Data: Pyridazinone Derivatives as Cholinesterase Inhibitors

Compound	Target	IC50 (μM)	Reference
16c	BChE	12.8	[10]
7c	AChE	34.5 (eqBuChE)	[10]
5	AChE	0.26	[26]
5	BChE	0.18	[26]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

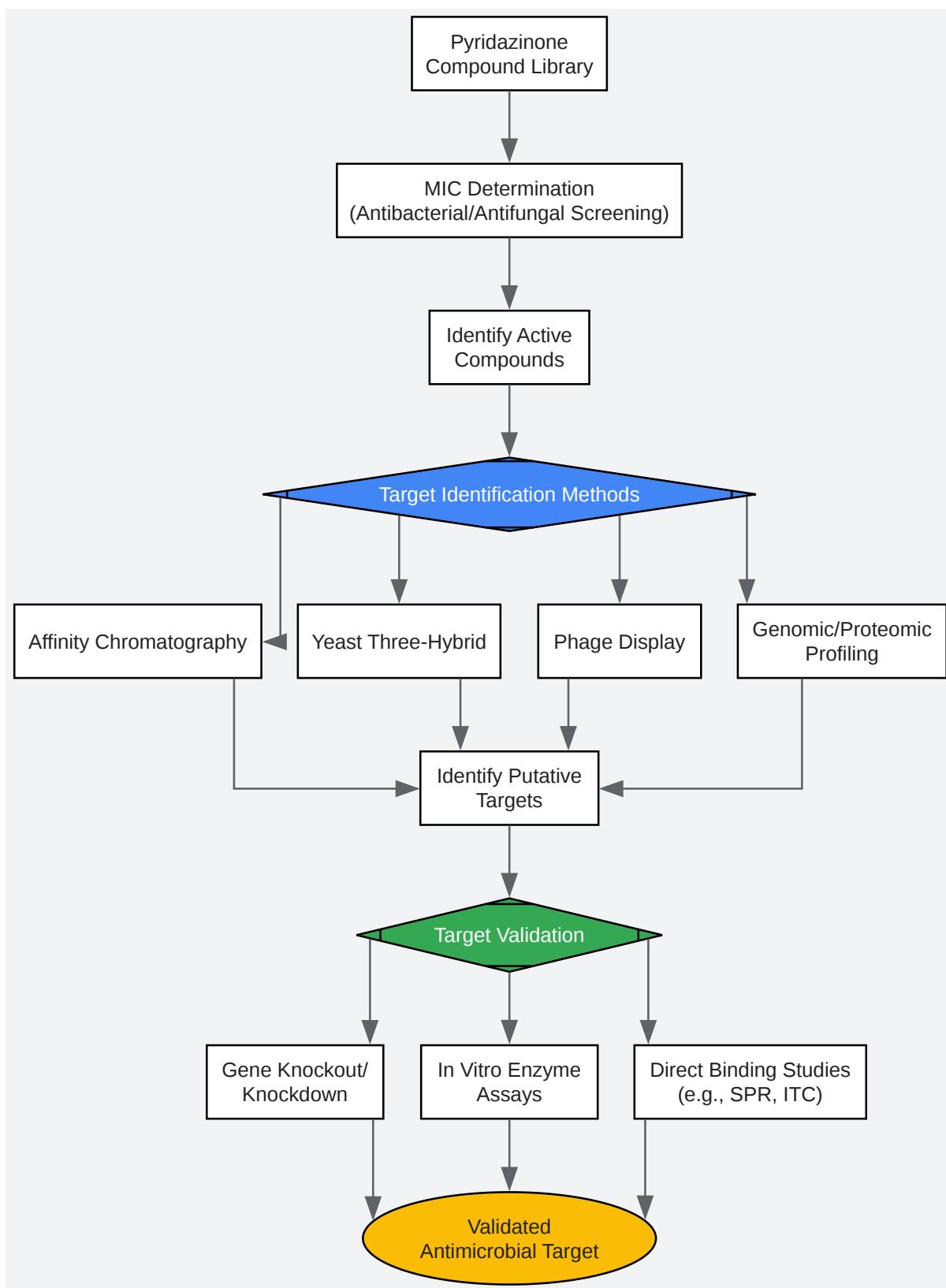
This is a widely used spectrophotometric method.

- Reagents: AChE or BChE enzyme, acetylthiocholine or butyrylthiocholine as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the pyridazinone inhibitor.
- Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
- Procedure:
 - Pre-incubate the enzyme with the inhibitor.
 - Add the substrate and DTNB to start the reaction.
 - Monitor the increase in absorbance at 412 nm.
- Data Analysis: The rate of the reaction is determined, and the IC50 is calculated.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for the treatment of pain, anxiety, and other neurological disorders.

Experimental Protocol: FAAH Inhibition Assay


A fluorometric assay is commonly used to measure FAAH activity in cell lysates or with purified enzyme.[34][40][41]

- Reagents: FAAH enzyme source (e.g., rat brain homogenate), a fluorogenic substrate, and the pyridazinone inhibitor.
- Procedure:
 - Incubate the FAAH enzyme with the inhibitor.
 - Add the fluorogenic substrate.
 - The cleavage of the substrate by FAAH releases a fluorescent product.
 - Measure the increase in fluorescence over time.
- Data Analysis: The IC₅₀ is determined from the concentration-response curve.

Antimicrobial Targets

While the specific molecular targets are less defined compared to other therapeutic areas, pyridazinone derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. Further research is needed to elucidate their precise mechanisms of action against microbial pathogens.

Workflow for Antimicrobial Target Identification

[Click to download full resolution via product page](#)*Experimental workflow for antimicrobial target identification.*

This guide provides a foundational understanding of the diverse biological targets of pyridazinone compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community to inspire and facilitate the design and development of novel pyridazinone-based therapeutics. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a spectrum of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Cardiac PDEs and crosstalk between cAMP and cGMP signalling pathways in the regulation of contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgrx.org]
- 16. The Nuclear Factor NF- κ B Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. purformhealth.com [purformhealth.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. mdpi.com [mdpi.com]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn-links.lww.com [cdn-links.lww.com]
- 32. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 33. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF- $\hat{\kappa}$ B Signaling | Cell Signaling Technology [cellsignal.com]

- 35. researchgate.net [researchgate.net]
- 36. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 37. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 38. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. ovid.com [ovid.com]
- 40. researchgate.net [researchgate.net]
- 41. ahajournals.org [ahajournals.org]
- 42. benthamdirect.com [benthamdirect.com]
- 43. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 44. mdpi.com [mdpi.com]
- 45. researchgate.net [researchgate.net]
- 46. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Biological Targets of Pyridazinone Compounds: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567845#biological-targets-of-pyridazinone-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com